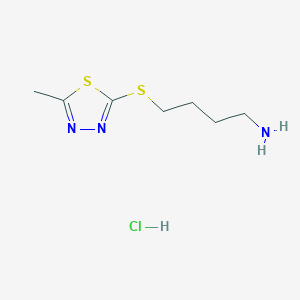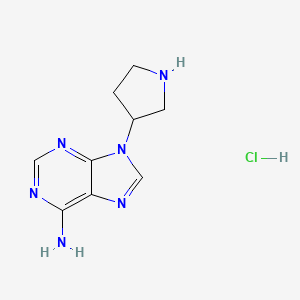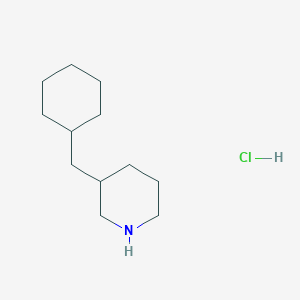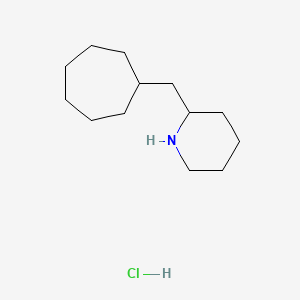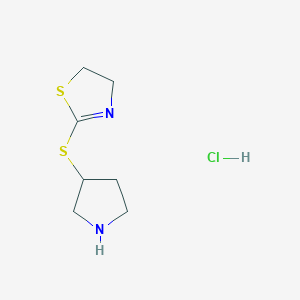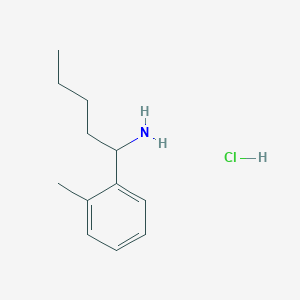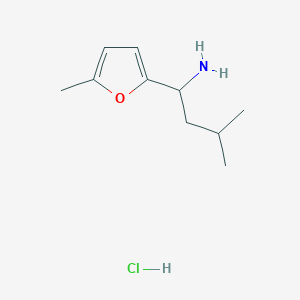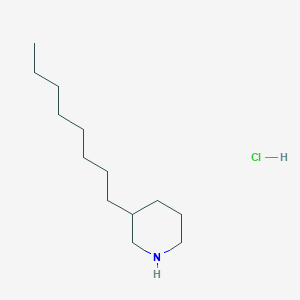
7-氯异喹啉-1-碳腈
描述
7-Chloroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 . It is also known by the synonyms 1-Isoquinolinecarbonitrile, 7-chloro- .
Molecular Structure Analysis
The molecular structure of 7-Chloroisoquinoline-1-carbonitrile consists of a isoquinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The isoquinoline ring is substituted at the 7th position by a chlorine atom and at the 1st position by a carbonitrile group .Physical And Chemical Properties Analysis
The predicted boiling point of 7-Chloroisoquinoline-1-carbonitrile is 382.5±22.0 °C, and its predicted density is 1.36±0.1 g/cm3 . The pKa value is predicted to be -1.20±0.33 .科学研究应用
1. 光物理和光谱应用
7-氯异喹啉-1-碳腈已被用于研究其光物理和光谱特性。例如,Singh、Singh和Khurana(2017)进行的一项研究合成了一种含有1,2,3-三唑基团的化合物,并利用密度泛函理论计算研究了其优化结构参数、光谱(FT-IR和NMR)、电子和光物理特性。由于其高一阶超极化率(Singh, Singh, & Khurana, 2017),该化合物显示出作为非线性光学材料的潜力。
2. 合成和化学反应
另一个重要应用是在氯喹啉-3-碳腈衍生物的合成和化学反应中。Mekheimer等人(2019)回顾了氯喹啉-3-碳腈衍生物的各种合成方法和化学反应,强调了其在生产具有生物活性的化合物(Mekheimer et al., 2019)中的实用性。
3. 腐蚀抑制
Singh、Srivastava和Quraishi(2016)的研究探讨了喹啉衍生物的腐蚀缓蚀效果,包括含有氯喹啉碳腈基团的化合物。他们的研究表明了显著的抑制效率,暗示了在腐蚀防护中的应用(Singh, Srivastava, & Quraishi, 2016)。
4. 光电性能的计算研究
Irfan等人(2020)对包括羟喹啉衍生物在内的化合物进行了深入研究,重点关注它们的结构、电子、光学和电荷传输特性。他们的研究结果表明,这些化合物可能是高效的多功能材料,突显了7-氯异喹啉-1-碳腈衍生物的多功能性(Irfan et al., 2020)。
属性
IUPAC Name |
7-chloroisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVPDKXXMXUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



